molecular formula C10H13Cl2N3S B1392806 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 1308650-39-6

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B1392806
CAS No.: 1308650-39-6
M. Wt: 278.2 g/mol
InChI Key: PQNAOIYTIWTUAB-UHFFFAOYSA-N
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Description

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiazole ring fused to a pyridine ring, which is further substituted with an ethan-1-amine group and two hydrochloride ions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. The pyridine ring in the compound can act as a ligand, binding to metal ions in enzymes and altering their activity. The thiazole ring, on the other hand, can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their structure and function. These interactions can modulate enzyme activity, protein-protein interactions, and signal transduction pathways, making this compound a versatile tool in biochemical research .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound can also impact cell proliferation and apoptosis by interacting with proteins involved in these processes. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The pyridine ring can coordinate with metal ions in enzymes, altering their catalytic activity. The thiazole ring can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their structure. These interactions can lead to enzyme inhibition or activation, changes in protein conformation, and alterations in gene expression. The compound’s ability to modulate these molecular interactions makes it a valuable tool for studying biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein interactions without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and changes in cellular function. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, emphasizing the need for careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels. The compound’s interactions with enzymes such as kinases and phosphatases can alter the phosphorylation status of proteins, leading to changes in metabolic pathways. These interactions highlight the compound’s potential as a tool for studying metabolic regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its interactions with binding proteins can affect its localization and accumulation within cells, influencing its biological activity. Understanding the transport and distribution of the compound is crucial for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and optimizing its use in experimental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting with the construction of the thiazole ring One common method is the reaction of 2-pyridinecarboxaldehyde with thiourea to form the thiazole core

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the functional groups.

  • Substitution: : Substitution reactions can introduce different substituents onto the thiazole or pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new chemical entities.

Biology

In biological research, 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride can be used to study the interactions with biological macromolecules, such as enzymes and receptors. It can also serve as a probe to investigate cellular processes.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility and reactivity make it suitable for a wide range of applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Pyridin-4-yl)phenyl)acetonitrile: : This compound has a similar structure but with a different substitution pattern on the pyridine ring.

  • 4-(2-Pyridyl)benzaldehyde: : Another compound with a pyridine ring, but with an aldehyde group instead of an amine group.

Uniqueness

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its combination of a thiazole ring and a pyridine ring, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S.2ClH/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8;;/h1-3,6-7H,4-5,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNAOIYTIWTUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 2
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 3
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 4
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 5
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 6
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

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